

Application Note: ^1H and ^{13}C NMR Analysis of 3-(Pyrrolidin-1-yl)aniline

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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)aniline

Cat. No.: B044071

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyrrolidin-1-yl)aniline is a substituted aniline derivative incorporating a pyrrolidine ring. This compound and its analogues are of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the acquisition and analysis of ^1H and ^{13}C NMR spectra of **3-(Pyrrolidin-1-yl)aniline**, along with predicted chemical shift data.

Predicted NMR Data

The chemical shifts for **3-(Pyrrolidin-1-yl)aniline** can be predicted by considering the electronic effects of the amino and pyrrolidinyl substituents on the aromatic ring, and the typical chemical shifts for the pyrrolidine moiety. The electron-donating amino group will cause a shielding effect (upfield shift) on the ortho and para protons and carbons of the aniline ring. Conversely, the nitrogen of the pyrrolidine ring will have a deshielding effect on its adjacent protons and carbons.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **3-(Pyrrolidin-1-yl)aniline** in CDCl_3 .

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constants (Hz)
H-2	6.80 - 6.95	d	1H	J = ~2 Hz
H-4	6.60 - 6.75	dd	1H	J = ~8, 2 Hz
H-5	7.05 - 7.20	t	1H	J = ~8 Hz
H-6	6.55 - 6.70	d	1H	J = ~8 Hz
-NH2	3.50 - 4.50	br s	2H	-
Pyrrolidine H-2', H-5'	3.20 - 3.40	t	4H	J = ~7 Hz
Pyrrolidine H-3', H-4'	1.90 - 2.10	m	4H	-

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-(Pyrrolidin-1-yl)aniline** in CDCl₃.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	146.0 - 148.0
C-2	105.0 - 107.0
C-3	148.0 - 150.0
C-4	110.0 - 112.0
C-5	129.0 - 131.0
C-6	108.0 - 110.0
Pyrrolidine C-2', C-5'	47.0 - 49.0
Pyrrolidine C-3', C-4'	25.0 - 27.0

Experimental Protocols

A detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra is provided below.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **3-(Pyrrolidin-1-yl)aniline**.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for many organic molecules.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

13C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of 13C.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

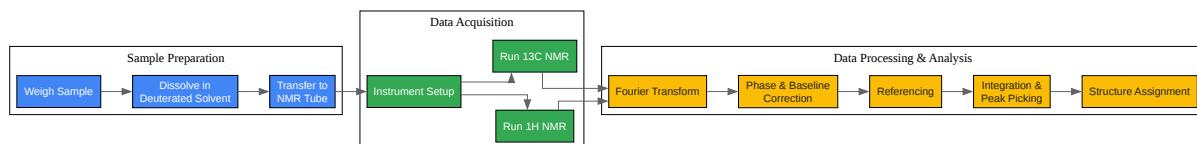
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
- Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **3-(Pyrrolidin-1-yl)aniline**.

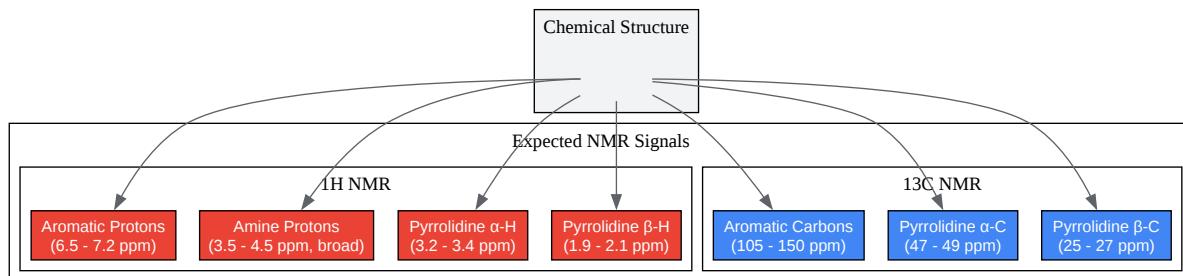


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Caption: Experimental workflow for NMR analysis.

Structure-Spectrum Correlation

The logical relationship between the chemical structure of **3-(Pyrrolidin-1-yl)aniline** and its expected NMR signals is depicted below.



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Caption: Correlation of structure and NMR signals.

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